molecular formula C5H12ClNO2S B1382700 2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride CAS No. 1864058-54-7

2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride

Cat. No.: B1382700
CAS No.: 1864058-54-7
M. Wt: 185.67 g/mol
InChI Key: XRHWRHWFUHGJFD-UHFFFAOYSA-N
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Description

2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.

Preparation Methods

The synthetic routes for 2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride typically involve the reaction of tetrahydrothiophene with formaldehyde and ammonia, followed by oxidation to introduce the sulfone group. The final step involves the formation of the hydrochloride salt. Industrial production methods may vary, but they generally follow similar steps with optimization for large-scale synthesis .

Chemical Reactions Analysis

2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a versatile small molecule scaffold in organic synthesis.

    Biology: The compound’s ability to inhibit BTK makes it valuable in studying B-cell receptor signaling pathways.

    Medicine: Its inhibition of BTK is being explored for the treatment of B-cell malignancies, such as certain types of lymphoma and leukemia.

    Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride exerts its effects involves the inhibition of Bruton’s tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a significant role in the development and function of B-cells. By inhibiting BTK, the compound disrupts B-cell receptor signaling, leading to the suppression of B-cell proliferation and survival.

Comparison with Similar Compounds

2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride can be compared with other BTK inhibitors, such as ibrutinib and acalabrutinib. While all these compounds target BTK, this compound is unique due to its specific chemical structure and the potential for fewer off-target effects. Similar compounds include:

    Ibrutinib: A well-known BTK inhibitor used in the treatment of B-cell malignancies.

    Acalabrutinib: Another BTK inhibitor with a different chemical structure and potentially different pharmacokinetic properties.

By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific and medical fields.

Properties

IUPAC Name

(1,1-dioxothiolan-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c6-4-5-2-1-3-9(5,7)8;/h5H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHWRHWFUHGJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(S(=O)(=O)C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864058-54-7
Record name 2-(aminomethyl)-1lambda6-thiolane-1,1-dione hydrochloride
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